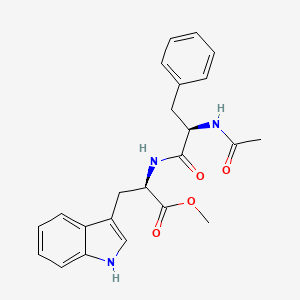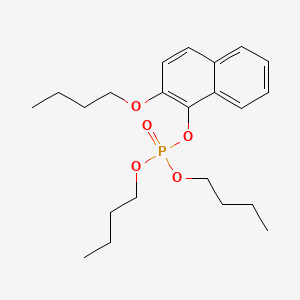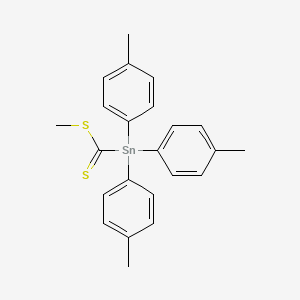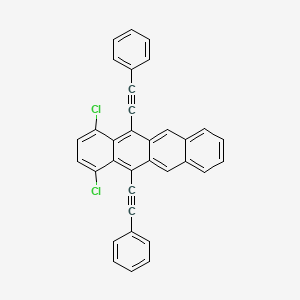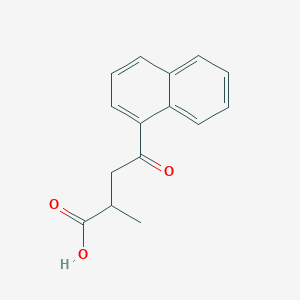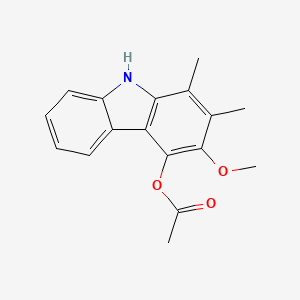
9H-Carbazol-4-ol, 1,2-dimethyl-3-methoxy-, acetate (ester)
Overview
Description
9H-Carbazol-4-ol, 1,2-dimethyl-3-methoxy-, acetate (ester) is a derivative of 9H-carbazole, a compound known for its versatile pharmacological applications
Preparation Methods
The synthesis of 9H-Carbazol-4-ol, 1,2-dimethyl-3-methoxy-, acetate (ester) involves several steps. One common method includes the acetylation of 1,2-dimethyl-3-methoxy-9H-carbazol-4-ol. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, in the presence of a catalyst like pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the ester.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods are designed to be scalable and efficient, allowing for the large-scale production of the compound.
Chemical Reactions Analysis
9H-Carbazol-4-ol, 1,2-dimethyl-3-methoxy-, acetate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9H-Carbazol-4-ol, 1,2-dimethyl-3-methoxy-, acetate (ester) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of 9H-carbazole exhibit various pharmacological activities, such as anti-inflammatory and anti-angiogenic effects.
Industry: The compound is used in the production of materials for organic electronics, such as light-emitting diodes (LEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 9H-Carbazol-4-ol, 1,2-dimethyl-3-methoxy-, acetate (ester) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
9H-Carbazol-4-ol, 1,2-dimethyl-3-methoxy-, acetate (ester) can be compared with other similar compounds, such as:
9H-Carbazol-4-ol: The parent compound, which lacks the dimethyl and methoxy substituents.
1,2-Dimethyl-9H-carbazol-4-ol: A derivative with only the dimethyl substituents.
3-Methoxy-9H-carbazol-4-ol: A derivative with only the methoxy substituent.
The uniqueness of 9H-Carbazol-4-ol, 1,2-dimethyl-3-methoxy-, acetate (ester) lies in its combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3-methoxy-1,2-dimethyl-9H-carbazol-4-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-9-10(2)16(20-4)17(21-11(3)19)14-12-7-5-6-8-13(12)18-15(9)14/h5-8,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOKDARVTQAWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1NC3=CC=CC=C32)OC(=O)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227180 | |
| Record name | 9H-Carbazol-4-ol, 1,2-dimethyl-3-methoxy-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76306-36-0 | |
| Record name | 9H-Carbazol-4-ol, 1,2-dimethyl-3-methoxy-, acetate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076306360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazol-4-ol, 1,2-dimethyl-3-methoxy-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)
![methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate](/img/structure/B14439789.png)
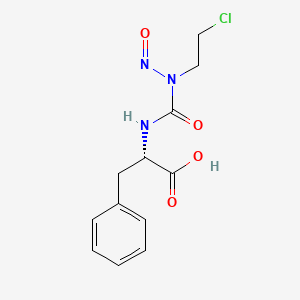
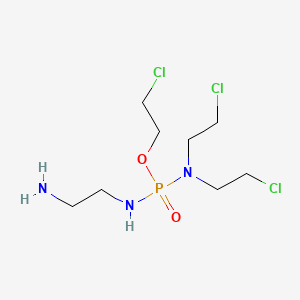
![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)
![4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14439818.png)
